

An In-depth Technical Guide to the Safety and Handling of Imidacloprid-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imidacloprid-d4*

Cat. No.: *B124505*

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This guide provides comprehensive safety information, handling precautions, and technical data for **Imidacloprid-d4**, intended for researchers, scientists, and drug development professionals. **Imidacloprid-d4** is the deuterated form of Imidacloprid, a widely used neonicotinoid insecticide. It is primarily utilized as an internal standard for the quantification of Imidacloprid in analytical testing, such as by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Safety and Handling Precautions

Proper handling and storage of **Imidacloprid-d4** are crucial to ensure personnel safety and maintain the integrity of the compound.

1.1 GHS Hazard Classification Imidacloprid is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

- Pictogram: Warning[2]
- Hazard Statements:
 - H301/H302: Toxic or harmful if swallowed.[1][2]
 - H317: May cause an allergic skin reaction.[3]
 - H318: Causes serious eye damage.[3]

- H410: Very toxic to aquatic life with long lasting effects.[1][3]
- Precautionary Statements:
 - P261/P264: Avoid breathing dust/vapor and wash skin thoroughly after handling.[3][4]
 - P270: Do not eat, drink or smoke when using this product.[1][4]
 - P273: Avoid release to the environment.[1][4]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
 - P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]
 - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
 - P391: Collect spillage.[1][4]
 - P405: Store locked up.[1]
 - P501: Dispose of contents/container to an approved waste disposal plant.[1][4]

1.2 Personal Protective Equipment (PPE) A comprehensive PPE setup is essential to minimize exposure during handling.

- Eye Protection: Wear chemical safety goggles or a face shield.[5][6]
- Skin Protection: Use a lab coat or overalls and chemical-resistant gloves (e.g., Nitrile rubber or PVC).[5][7] Pant legs should be worn outside of boots to prevent chemicals from entering.[6]
- Respiratory Protection: In case of high dust levels or aerosol generation, use a particle filter respirator (e.g., EN143 with P-SL filter).[5] For more hazardous operations, a full-face respirator may be necessary.[8]

- General Hygiene: Do not eat, drink, or smoke in handling areas.[5] Wash hands thoroughly after handling and before breaks.[9] Contaminated clothing should be removed immediately and laundered separately before reuse.[6][10]

1.3 Storage and Spills

- Storage: Store in a tightly closed original container in a cool, dry, and well-ventilated place.[1][11] Keep it locked up and away from food, feed, and children.[11] The product may be moisture-sensitive and should be stored under an inert gas.[1]
- Spills: In case of a spill, evacuate the area and prevent the material from entering drains, sewers, or waterways.[1][11] Wear appropriate PPE.[9] Carefully sweep up or vacuum the spilled material and place it in a suitable container for disposal.[11][12] Clean the affected area thoroughly with soap and water.[11]

1.4 First Aid Measures

- If Swallowed: Rinse mouth and drink one or two glasses of water. Seek immediate medical attention. Do not induce vomiting unless directed by a medical professional.[1]
- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[13]
- If on Skin: Remove contaminated clothing immediately. Rinse the skin with plenty of soap and water for 15-20 minutes.[10]
- If in Eyes: Hold the eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[10]

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for **Imidacloprid-d4** and its non-deuterated parent compound, Imidacloprid.

Table 1: Physicochemical Properties of **Imidacloprid-d4**

Property	Value	Reference
IUPAC Name	N-[1-[(6-chloro-3-pyridinyl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide	[2]
CAS Number	1015855-75-0	[2][14]
Molecular Formula	C ₉ H ₆ D ₄ ClN ₅ O ₂	[14][15]
Molecular Weight	259.7 g/mol	[2][14]
Solubility	DMSO: slightly soluble, Methanol: slightly soluble	[14]
Water Solubility (Imidacloprid)	0.61 g/L (at 20 °C)	[16]
Octanol-Water Partition Coefficient (Kow) (Imidacloprid)	0.57 (at 21 °C)	[16]

| Vapor Pressure (Imidacloprid) | 3×10^{-12} mmHg (at 20 °C) |[16] |

Table 2: Acute Toxicity Data for Imidacloprid

Test	Species	Route	Value	Classification	Reference
LD ₅₀	Rat	Oral	450 mg/kg	Moderately Toxic	[16]
LD ₅₀	Mouse	Oral	130-170 mg/kg	Moderately Toxic	[16]
LD ₅₀	Rabbit	Dermal	>5,050 mg/kg	Low Toxicity	[11]
LD ₅₀	Rat	Dermal	>5,000 mg/kg	Low Toxicity	[16]
LC ₅₀ (4h)	Rat	Inhalation (dust)	>5,323 mg/m ³	Slightly Toxic	[16][17]
LC ₅₀ (4h)	Rat	Inhalation (aerosol)	>69 mg/m ³	Highly Toxic	[16][17]
Skin Irritation	Rabbit	Dermal	Non-irritant	-	[11][16]
Eye Irritation	Rabbit	Ocular	Non-irritant	-	[11][16]

| Sensitization | Guinea Pig | Dermal | Not a sensitizer | - | [11] |

Table 3: Chronic Toxicity and Other Endpoints for Imidacloprid

Study Type	Species	Key Finding	NOAEL/NOEL	Reference
Chronic Toxicity (2-year feeding)	Rat	Increased thyroid lesions, decreased body weight gain.	5.7 mg/kg/day (males), 7.6 mg/kg/day (females)	[17]
Reproductive Toxicity (2-generation)	Rat	Not a primary reproductive toxicant; offspring had reduced body weights at high doses.	8 mg/kg/day	[9][17]
Developmental Toxicity	Rat & Rabbit	No evidence of teratogenic potential; developmental effects only at maternally toxic high doses.	30 mg/kg/day (rat), 24 mg/kg/day (rabbit)	[9][17]
Carcinogenicity	Rat & Mouse	Not considered carcinogenic. Categorized as "Group E" (evidence of non-carcinogenicity for humans) by EPA.	-	[11][17]
Neurotoxicity	Rat	Slight neurobehavioral effects at the highest doses tested in acute and subchronic	-	[11]

Study Type	Species	Key Finding	NOAEL/NOEL	Reference
		studies. No morphological changes in neural tissues.		

| Mutagenicity | Multiple assays | Not considered genotoxic or mutagenic. | - |[11] |

Table 4: Ecotoxicity Data for Imidacloprid

Organism	Test	Value	Classification	Reference
Rainbow Trout	LC ₅₀ (96 h)	214.4 mg/L	Non-toxic to fish	[11][18]
Daphnia magna	EC ₅₀ (48 h)	>336.92 mg/L	-	[11]
Aquatic Invertebrates	Chronic NOAEC	0.001 ppm (Chironomus midge)	Highly Toxic	[19]

| Bobwhite Quail | Acute LD₅₀ | 152 mg/kg | Moderately to Highly Toxic |[19] |

Experimental Protocols

Detailed methodologies for key toxicological studies are summarized below. These protocols are based on standard OECD guidelines and Good Laboratory Practice (GLP).

3.1 Acute Oral Toxicity Study (Based on OECD Guideline 423)

- Objective: To determine the acute oral toxicity (LD₅₀) of a substance.
- Test System: Typically Wistar rats, divided into control and treatment groups.[10][15]
- Methodology:
 - Animals are acclimatized for at least two weeks before the experiment.[15]

- The test substance (Imidacloprid) is administered as a single oral dose via gavage. Doses are selected based on preliminary range-finding studies. For Imidacloprid, doses of 150 mg/kg and 300 mg/kg have been used.[10]
- A control group receives the vehicle only (e.g., corn oil).[10][15]
- Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in behavior, motor activity, and physiological responses.[10]
- Body weights are recorded at the beginning and end of the study.
- At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

3.2 Subacute Dermal Toxicity Study (21-Day)

- Objective: To evaluate the potential toxicity from repeated dermal exposure.
- Test System: New Zealand White rabbits, with groups of both males and females.[5][13]
- Methodology:
 - The dorsal skin of the rabbits is shorn approximately 24 hours before the first application.
 - Imidacloprid, often prepared as a paste, is applied to the shorn skin at a specified dose (e.g., 1000 mg/kg/day).[5] The application site is covered with a porous patch.[13]
 - The exposure duration is typically 6 hours per day, 5 days a week, for 3 weeks (15 applications).
 - Animals are observed daily for signs of skin irritation (erythema, edema) and systemic toxicity.
 - Body weights are recorded weekly.
 - Blood and urine samples are collected for hematological and biochemical analysis before the study and at termination.

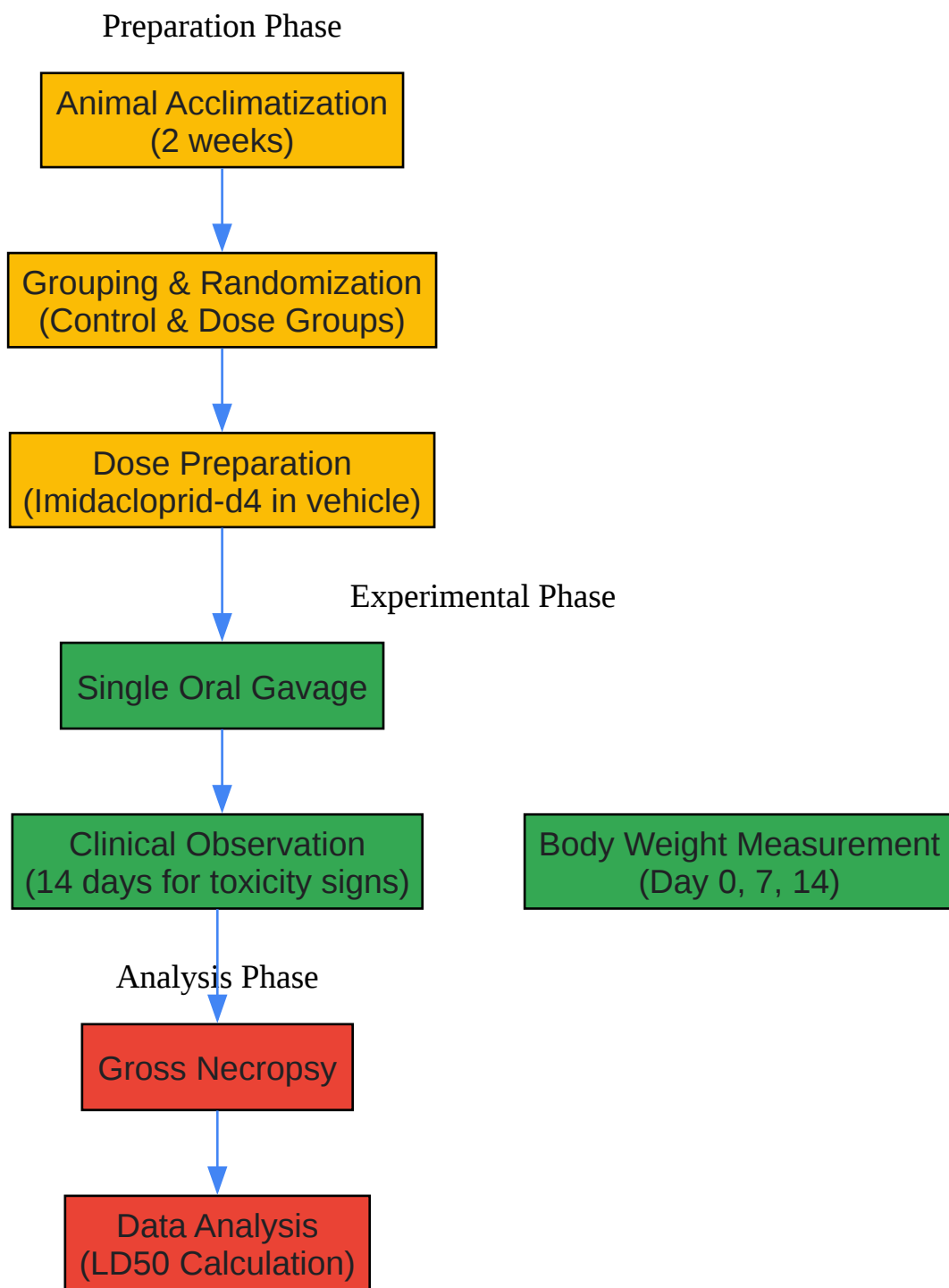
- At the end of the study, animals are euthanized, and a full necropsy is performed.

3.3 Two-Generation Reproductive Toxicity Study

- Objective: To assess the effects of the substance on reproductive performance and offspring development over two generations.
- Test System: Wistar rats.
- Methodology:
 - The F0 generation (parental) rats are administered Imidacloprid in their diet at various concentrations (e.g., 100, 250, or 700 ppm) for a pre-mating period (e.g., 87 days).[3]
 - Animals are then mated to produce the F1 generation.
 - F0 females continue to receive the treated diet through gestation and lactation.
 - The F1 offspring are selected at weaning to become the parents of the F2 generation and are administered the same treated diet.
 - Endpoints evaluated include parental body weight, food consumption, mating performance, fertility, gestation length, and litter size.
 - Offspring are evaluated for viability, body weight, sex ratio, and any developmental abnormalities.
 - At the end of the study, a complete histopathological examination of reproductive organs and other tissues is conducted on animals from both generations.

Visualizations: Workflows and Signaling Pathways

4.1 Experimental Workflow: Acute Oral Toxicity Study

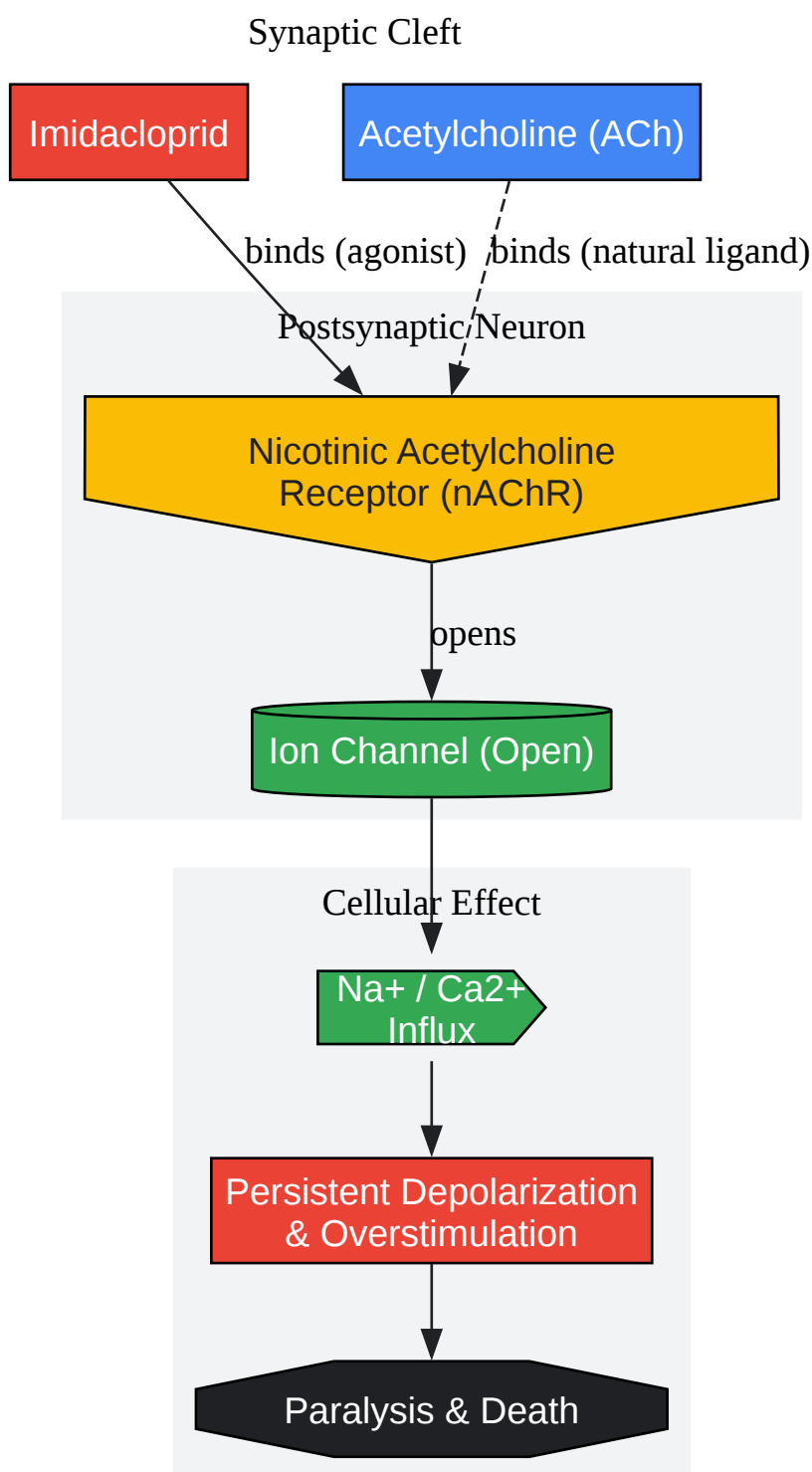


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Caption: Workflow for a typical acute oral toxicity study.

4.2 Signaling Pathway: Imidacloprid Interaction with nAChR

Imidacloprid functions as an agonist at the nicotinic acetylcholine receptor (nAChR) in insects, leading to overstimulation of the nervous system.[16] It mimics acetylcholine but is not easily broken down by acetylcholinesterase, resulting in persistent receptor activation, paralysis, and death.

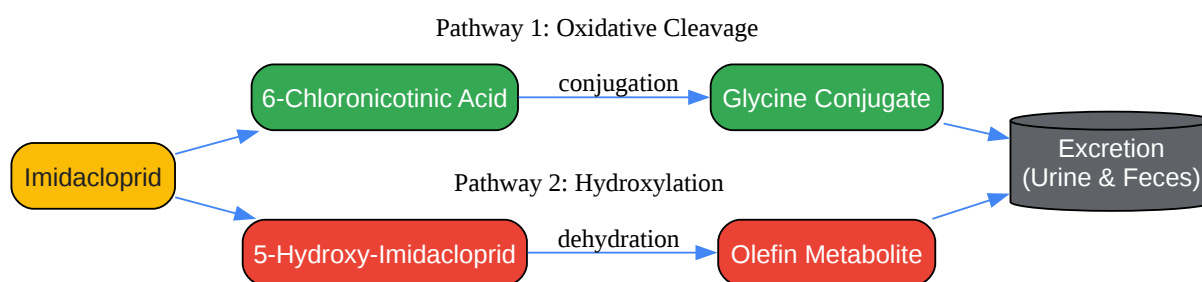


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Caption: Imidacloprid's agonistic action on the insect nAChR.

4.3 Metabolic Pathway of Imidacloprid in Mammals

In mammals, Imidacloprid is metabolized primarily in the liver through two main pathways before being excreted.[3]



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Safety and Handling of Imidacloprid-d4]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124505#imidacloprid-d4-safety-data-sheet-and-handling-precautions>]

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